6-Bromo-2,3-dihydroisoquinolin-4(1H)-one
Description
6-Bromo-2,3-dihydroisoquinolin-4(1H)-one is a brominated heterocyclic compound featuring a fused isoquinolinone scaffold. Its molecular formula is C₉H₈BrNO, with a bromine substituent at the 6-position of the isoquinolinone ring. This compound is of significant interest in medicinal and synthetic chemistry due to its structural similarity to bioactive natural alkaloids and its versatility as a synthetic intermediate . The bromine atom enhances electrophilic reactivity, making it a key functional group for further derivatization in drug discovery pipelines. Its crystal structure and hydrogen-bonding patterns have been studied to optimize its physicochemical properties .
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1H-isoquinolin-4-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-3,11H,4-5H2 |
InChI Key |
QJDFAARTSNINMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one typically involves the bromination of 2,3-dihydroisoquinolin-4(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one would involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2,3-dihydroisoquinolin-4(1H)-one.
Oxidation Reactions: Oxidation can lead to the formation of isoquinolin-4-one derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted isoquinolinones.
Reduction: 2,3-Dihydroisoquinolin-4(1H)-one.
Oxidation: Isoquinolin-4-one derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following table summarizes structurally related compounds and their similarity to 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one, based on molecular descriptors and functional group positioning:
| Compound Name | CAS No. | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | 76228-06-3 | 0.91 | Quinolinone core vs. isoquinolinone |
| 5-Bromo-1H-indole-3-carbaldehyde | 877-03-2 | 0.86 | Indole scaffold lacking fused bicyclic system |
| 2,3-Dihydroisoquinolin-4(1H)-one hydrochloride | 1196157-36-4 | 0.89 | Absence of bromine; hydrochloride salt form |
| 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one | 67902-64-1 | 0.84 | Methoxy substituent at position 7 vs. bromine |
Notes:
- The quinolinone analog (CAS 76228-06-3) shares a fused bicyclic system but differs in nitrogen positioning, altering electronic properties and binding interactions .
- Methoxy-substituted derivatives (e.g., CAS 67902-64-1) exhibit reduced electrophilicity compared to brominated analogs, impacting reactivity in cross-coupling reactions .
Key Research Findings and Implications
Bromine as a Bioisostere : Bromine enhances receptor binding in serotoninergic analogs compared to chlorine or methoxy groups, validating its use in CNS drug design .
Synthetic Versatility: Brominated isoquinolinones serve as robust intermediates for spiroheterocycles, enabling access to antitubercular and anticancer scaffolds .
Structural Limitations : The 6-bromo substitution may sterically hinder interactions in planar binding pockets, as seen in reduced activity against 5-HT2A receptors compared to smaller substituents .
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